4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester
Description
4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester is a quinoline derivative characterized by a methyl ester group at the 4-position and an acetyl substituent at the 2-position of the quinoline ring. This compound is synthesized via a Doebner reaction, where substituted benzaldehyde, aminobenzophenone, and pyruvic acid are refluxed in acetic acid to form 4-carboxyquinoline intermediates, followed by esterification with methyl iodide in acetone . Structural characterization is performed using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .
Applications include research into antimicrobial, antitumor, and multidrug resistance (MDR) reversal properties, as quinoline derivatives are known for their pharmacological versatility .
Properties
CAS No. |
66325-98-2 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 2-acetylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-8(15)12-7-10(13(16)17-2)9-5-3-4-6-11(9)14-12/h3-7H,1-2H3 |
InChI Key |
KVRSKGPQHMTBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring.
Doebner-Miller Reaction: This classical method involves the reaction of aniline with acrolein in the presence of a strong acid to form 2-methylquinoline, which can then be further functionalized to obtain methyl 2-acetylquinoline-4-carboxylate.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used to introduce various functional groups onto the quinoline core .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-acetylquinoline-4-carboxylate can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
- Quinoline N-oxides from oxidation.
- Hydrogenated quinoline derivatives from reduction.
- Various substituted quinolines from substitution reactions .
Scientific Research Applications
Biological Activities
4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester exhibits a range of biological activities that make it of interest in pharmaceutical research:
- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated enhanced antibacterial activity compared to standard antibiotics like ampicillin .
- Antioxidant Properties : Research indicates that some derivatives exhibit strong antioxidant activity, evaluated using assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .
- Anticancer Potential : Quinoline derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, studies indicate that these compounds can inhibit EGFR (epidermal growth factor receptor) signaling pathways, making them potential candidates for cancer therapy .
Case Study 1: Antibacterial Evaluation
A study evaluated several new quinoline derivatives for their antibacterial activity against various bacterial strains. The results indicated that structural modifications significantly enhanced their effectiveness compared to traditional antibiotics. The compounds were tested using the agar diffusion method, revealing promising potential for therapeutic applications .
Case Study 2: Antioxidant Activity
In another study focusing on antioxidant properties, several analogs of 4-quinolinecarboxylic acid were synthesized and tested using the ABTS assay. Compounds demonstrated varying degrees of antioxidant activity, with some showing strong efficacy comparable to established antioxidants .
Mechanism of Action
The mechanism of action of methyl 2-acetylquinoline-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of quinolinecarboxylic esters vary significantly based on substituent type and position. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : The 2-position is critical for bioactivity. Acetyl (target compound) and phenyl groups (e.g., ) enhance hydrogen bonding and π-π interactions with target proteins, respectively.
- Ester Group : Methyl esters (target compound, ) generally exhibit faster hydrolysis than ethyl or n-butyl esters, affecting half-life and bioavailability .
- Halogenation : Fluorine substituents (e.g., NSC 368390) improve water solubility and antitumor efficacy by enhancing interactions with DNA topoisomerases .
Key Observations:
- Acetyl vs. Phenyl : The acetyl group in the target compound shows moderate MDR reversal activity, while phenyl-substituted derivatives (e.g., ) exhibit stronger antitumor effects due to enhanced hydrophobic interactions.
- Fluorinated Derivatives: NSC 368390’s fluorine atoms contribute to its potency against drug-resistant tumors, achieving >90% growth inhibition in xenograft models .
- Benzofuran Hybrids : The benzofuran moiety in enhances antitubercular activity, likely through disruption of mycobacterial cell walls.
Biological Activity
4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester, also known by its chemical formula , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline ring structure with a carboxylic acid and an acetyl group, which contribute to its reactivity and biological properties. Its molecular characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.23 g/mol |
| CAS Number | 66325-98-2 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoline compounds have been reported to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Quinoline derivatives are known to induce apoptosis in cancer cell lines, suggesting that this compound may share similar mechanisms. For example, studies have demonstrated that certain quinoline derivatives can inhibit cell proliferation in breast cancer and lung cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as DNA replication and repair.
- Receptor Modulation : The compound can bind to receptors that regulate cell growth and apoptosis, influencing cellular signaling pathways.
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Anticancer Research :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the common synthetic routes for preparing 4-quinolinecarboxylic acid, 2-acetyl-, methyl ester?
- Methodological Answer: The compound can be synthesized via condensation reactions. A representative protocol involves refluxing 2-nitrobenzaldehyde with methyl propionylacetate in anhydrous methanol, using ZnCl₂ as a catalyst and 3Å molecular sieves to absorb byproducts . Alternative routes include the Pfitzinger reaction, where isatin derivatives react with ketones in alkaline media, or the Doebner reaction for functionalizing quinoline cores . Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| ZnCl₂-Catalyzed | 2-Nitrobenzaldehyde, MeOH, reflux | ~60-70% | |
| Pfitzinger Reaction | Isatin, phenylacetic acid, NaOAc | ~50-65% |
Q. How is the compound characterized after synthesis?
- Methodological Answer: Post-synthesis characterization typically employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and esterification.
- Mass spectrometry (ESI-TOF) for molecular weight verification.
- X-ray crystallography to resolve crystal packing and intramolecular interactions, as demonstrated for structurally similar quinoline esters .
- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) from acetyl and ester groups .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer: The ester group is prone to hydrolysis under humid conditions. Stability studies recommend:
- Storage in airtight containers under inert gas (e.g., N₂).
- Protection from light to prevent photodegradation.
- Use of desiccants (e.g., silica gel) and low temperatures (-20°C) to minimize decomposition .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR signal overlap) be resolved during structural elucidation?
- Methodological Answer: Discrepancies arise due to tautomerism or solvent effects. Strategies include:
Q. What factors influence regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer: The 2-acetyl group acts as an electron-withdrawing substituent, directing electrophiles to the C-5 or C-7 positions of the quinoline ring. Solvent polarity and catalyst choice (e.g., Lewis acids like AlCl₃) further modulate reactivity. Computational studies (DFT) on related quinolines suggest that steric hindrance from the methyl ester affects substitution patterns .
Q. How does the introduction of acetyl and methyl ester groups impact biological activity?
- Methodological Answer:
- Acetyl Group: Enhances lipophilicity, improving membrane permeability. However, it may reduce solubility in aqueous buffers.
- Methyl Ester: Acts as a prodrug motif, undergoing hydrolysis in vivo to the bioactive carboxylic acid. Comparative studies on quinoline derivatives show that esterase-mediated cleavage correlates with increased enzyme inhibition (e.g., DHODH or topoisomerase targets) .
Table 2: Biological Activity of Analogous Compounds
| Derivative | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Quinolinecarboxylic acid | DHODH | 0.8 | |
| Methyl ester analog | DHODH | 5.2 |
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer:
- Continuous Flow Reactors: Improve heat/mass transfer, reducing side reactions.
- Catalyst Recycling: Use immobilized ZnCl₂ on silica gel to minimize waste.
- Solvent Optimization: Replace methanol with ethanol or acetonitrile for better solubility of intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar quinoline derivatives?
- Methodological Answer: Variability often stems from:
- Purity of Starting Materials: Trace moisture in ZnCl₂ can reduce catalytic efficiency .
- Reaction Scale: Pilot-scale reactions may exhibit lower yields due to inefficient mixing.
- Workup Protocols: Differences in extraction or crystallization methods (e.g., using ethanol vs. acetone) affect recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
